1-(4-Bromo-3-methyl-1H-pyrrol-2-yl)ethanone
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Overview
Description
1-(4-Bromo-3-methyl-1H-pyrrol-2-yl)ethanone is an organic compound with the molecular formula C7H8BrNO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The presence of a bromine atom and a methyl group on the pyrrole ring, along with an ethanone group, makes this compound unique and of interest in various chemical research fields.
Preparation Methods
The synthesis of 1-(4-Bromo-3-methyl-1H-pyrrol-2-yl)ethanone typically involves the bromination of 3-methylpyrrole followed by acylation. Here is a general synthetic route:
Bromination: 3-methylpyrrole is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position of the pyrrole ring.
Acylation: The brominated intermediate is then subjected to acylation using an acylating agent like acetyl chloride (CH3COCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Bromo-3-methyl-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromo-3-methyl-1H-pyrrol-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methyl-1H-pyrrol-2-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-(4-Bromo-3-methyl-1H-pyrrol-2-yl)ethanone can be compared with other similar compounds such as:
1-(1H-pyrrol-2-yl)ethanone: Lacks the bromine and methyl groups, making it less reactive in certain substitution reactions.
1-(1-methyl-1H-pyrrol-2-yl)ethanone: Contains a methyl group on the nitrogen atom, which can influence its reactivity and biological activity.
2-Acetylpyrrole: Similar structure but without the bromine and methyl groups, leading to different chemical and biological properties.
The presence of the bromine and methyl groups in this compound makes it unique and potentially more versatile in various chemical reactions and applications.
Properties
Molecular Formula |
C7H8BrNO |
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Molecular Weight |
202.05 g/mol |
IUPAC Name |
1-(4-bromo-3-methyl-1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C7H8BrNO/c1-4-6(8)3-9-7(4)5(2)10/h3,9H,1-2H3 |
InChI Key |
BVJCJIYBIMPTAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC=C1Br)C(=O)C |
Origin of Product |
United States |
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